molecular formula C6H7NO2S B1267871 3-Methanesulfonyl-pyridine CAS No. 52693-61-5

3-Methanesulfonyl-pyridine

Cat. No. B1267871
CAS RN: 52693-61-5
M. Wt: 157.19 g/mol
InChI Key: HZSAPNSHGPNDHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methanesulfonyl-pyridine and related compounds has been explored in various studies. For instance, the synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds have been investigated for their potential as HMG-CoA reductase inhibitors, highlighting the compound's relevance in medicinal chemistry (Watanabe et al., 1997). Furthermore, efficient synthesis methods for related compounds, emphasizing the chemical's foundational role in creating complex molecules, have been reported (Sankar, Mahalakshmi, & Balasubramanian, 2013).

Molecular Structure Analysis

The molecular structure of N-3-Pyridinyl-methanesulfonamide and its coordination in complex molecules have been determined through crystallography, offering insights into the molecular conformation and interactions within crystalline structures (Dodoff, Varga, & Kovala‐Demertzi, 2004). Such structural analyses are crucial for understanding the reactivity and potential applications of 3-Methanesulfonyl-pyridine derivatives.

Chemical Reactions and Properties

3-Methanesulfonyl-pyridine undergoes various chemical reactions, including sulfonation, which has been demonstrated as a selective route for producing methanesulfonic acid from methane, illustrating the compound's role in industrial chemistry and the potential for direct functionalization of methane (Díaz-Urrutia & Ott, 2019).

Physical Properties Analysis

Studies on compounds like pyridinium methanesulfonate have investigated their crystal structure and phase transitions, providing detailed insights into the physical properties of these molecules. Such research is essential for applications that require precise control over material properties (Jesariew & Ilczyszyn, 2017).

Chemical Properties Analysis

The chemical properties of 3-Methanesulfonyl-pyridine derivatives, such as their ability to act as intermediates in the synthesis of complex molecules or as ligands for metal coordination, highlight the compound's versatility in organic chemistry and materials science (Jacobs, Chan, & O'Connor, 2013).

Scientific Research Applications

Green Metric Evaluation in Synthesis

3-Methanesulfonyl-pyridine plays a role in the synthesis of certain gastroesophageal reflux disease (GERD) ulcers and other gastric acid-related disease treatments. Its synthesis involves modified steps like N-oxidation and chlorination, with a focus on green metrics such as atom economy and reduced waste generation (Gilbile, Bhavani, & Vyas, 2017).

Aromatization of Dihydropyridines

A method using methanesulfonic acid and sodium nitrite has been developed for oxidizing 1,4-dihydropyridines to pyridine derivatives. This process is efficient under mild conditions, demonstrating the potential of 3-methanesulfonyl-pyridine in facilitating chemical transformations (Niknam, Razavian, Zolfigol, & Mohammahpoor‐Baltork, 2006).

Synthesis of Tetrahydrocarbazoles

In the synthesis of 9-methanesulfonyl-tetrahydrocarbazoles, 3-methanesulfonyl-pyridine is used as a key intermediate. This process involves cyclisation and bromination steps, indicating its utility in complex organic syntheses (Gataullin, Sotnikov, Abdrakhmanov, & Tolstikov, 2003).

Formation and Structure Determination in Reactions

The compound is involved in forming acyclic and cyclic products when reacting with sulfene. This includes the formation of crystalline pyridinium sulfonate salts and dihydropyrido dithiazines, demonstrating its role in complex chemical reactions (Grossert, Bharadwaj, Langler, Cameron, & Cordes, 1978).

Halogen Bonding in Arylethynyl Anion Receptor

Methanesulfonyl-pyridine is used in the synthesis of a pyridinium scaffold, where it helps to polarize iodine halogen bonding units for anion binding. This highlights its application in creating well-polarized halogen bonding systems (Lohrman, Deng, Shear, Zakharov, Haley, & Johnson, 2019).

Crystal Structure Studies

Its role in crystal structure determination, particularly in forming hydrogen bonds in acid-base complexes, provides insights into proton transfer and hydrogen bonding interactions (Dodoff, Varga, & Kovala-Demertzi, 2004).

Conjugate Addition in Synthesis of Aliphatic Sulfones

3-Methanesulfonyl-pyridine is used in the conjugate addition to vinyl pyridines, facilitating the synthesis of aliphatic sulfones. This method is significant for introducing sulfone groups to pyridines and diazines (Schaaf, Mukherjee, & Waterson, 2009).

Protic Ionic Liquid and Bi-functional Catalyst

Nicotinium methane sulfonate (NMS), derived from 3-methanesulfonyl-pyridine, serves as a bio-renewable protic ionic liquid and a bi-functional catalyst. It is used in the synthesis of 2-amino-3-cyano pyridines, demonstrating its catalytic efficiency in organic synthesis (Tamaddon & Azadi, 2018).

Safety And Hazards

The safety data sheet for 3-Methanesulfonyl-pyridine indicates that it is for R&D use only and not for medicinal, household, or other use5. It is important to handle this compound with appropriate safety measures. However, detailed safety and hazard information is not available in the literature.


Future Directions

The future directions for 3-Methanesulfonyl-pyridine are not well documented in the literature. However, pyrimidine and its derivatives, which are structurally similar to 3-Methanesulfonyl-pyridine, have been reported to exhibit diverse types of biological and pharmaceutical activities6. This suggests that 3-Methanesulfonyl-pyridine might also have potential applications in medicinal chemistry.


properties

IUPAC Name

3-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-10(8,9)6-3-2-4-7-5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSAPNSHGPNDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329036
Record name 3-Methanesulfonyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methanesulfonyl-pyridine

CAS RN

52693-61-5
Record name 3-Methanesulfonyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methanesulfonylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-bromopyridine (20 g, 127 mmol) in THF (200 ml) at room temperature is added a solution of 2M isopropylmagnesium chloride in THF (64 ml, 127 mmol). The resulting mixture is stirred for 2 hours, treated with triethylamine (20 ml), immediately followed by methanesulfonylchloride (10 ml, 127 mmol) and the resulting mixture stirred for 18 hours at room temperature. The mixture is diluted with water (200 ml) and extracted with EtOAc (3×100 ml). The mixture is concentrated in vacuo and purified on Silica gel (eluting with 50/50 Hexane/EtOAc). 1H-NMR (CDCl3) δ: 9.17 (s, 1H), 8.90 (d, 1H), 8.25 (dd, 1H), 7.55 (m, 1H), 3.12 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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